1,2,4-Trifluorobenzene

Catalog No.
S703361
CAS No.
367-23-7
M.F
C6H3F3
M. Wt
132.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Trifluorobenzene

CAS Number

367-23-7

Product Name

1,2,4-Trifluorobenzene

IUPAC Name

1,2,4-trifluorobenzene

Molecular Formula

C6H3F3

Molecular Weight

132.08 g/mol

InChI

InChI=1S/C6H3F3/c7-4-1-2-5(8)6(9)3-4/h1-3H

InChI Key

PEBWOGPSYUIOBP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)F

Canonical SMILES

C1=CC(=C(C=C1F)F)F
  • Study of Aromatic Interactions

    Due to the presence of fluorine atoms, 1,2,4-Trifluorobenzene exhibits different electronic properties compared to benzene. This difference can be valuable for researchers studying aromatic interactions, which are crucial forces in various biological processes and material science applications []. By comparing the behavior of 1,2,4-Trifluorobenzene with benzene in different scenarios, scientists can gain a deeper understanding of these interactions.

  • Development of Functional Materials

    The fluorine atoms in 1,2,4-Trifluorobenzene can influence its chemical and physical properties, such as thermal stability, conductivity, and interaction with other molecules. This makes it a potential candidate for the development of novel functional materials. For instance, research has explored incorporating 1,2,4-Trifluorobenzene into composite membranes, potentially leading to improved performance and durability [].

  • Spectroscopic Studies

    1,2,4-Trifluorobenzene's specific structure offers a well-defined system for spectroscopic investigations. Studies have been conducted on its infrared and microwave spectra, providing valuable data for understanding the molecule's structure and dynamics [, ]. This information can be useful in various fields, including analytical chemistry, physical chemistry, and atmospheric science.

1,2,4-Trifluorobenzene is an aromatic organic compound with the molecular formula C6H3F3. It is a colorless liquid at room temperature and is a derivative of benzene where three hydrogen atoms are replaced by fluorine atoms at positions 1, 2, and 4 of the benzene ring.

This compound is not found naturally and is synthesized in laboratories for various research and industrial applications [].


Molecular Structure Analysis

1,2,4-Trifluorobenzene has a trigonal planar molecular structure due to the sp2 hybridization of the carbon atoms in the benzene ring. The three fluorine atoms are attached to the ring at positions 1, 2, and 4, creating a symmetrical structure. The presence of fluorine atoms alters the electronic properties of the benzene ring by withdrawing electron density due to their high electronegativity. This can affect the reactivity of the molecule compared to benzene.


Chemical Reactions Analysis

Synthesis:

Several methods exist for synthesizing 1,2,4-trifluorobenzene. A common approach involves the diazonium coupling reaction. Aniline is first diazotized to form a diazonium salt, which then reacts with fluorobenzene in the presence of a copper catalyst to yield 1,2,4-trifluorobenzene.

Balanced Chemical Equation:

C6H5NH2 (aq) + 2 NaNO2 (aq) + 2 HCl (aq) → C6H5N2+ (aq) + 2 NaCl(aq) + 2 H2O(l)

C6H5N2+ (aq) + C6H5F (liq) → C6H3F3 (liq) + N2(g) + H+ (aq)

Other Relevant Reactions:

Physical and Chemical Properties

  • Melting Point: -35 °C []
  • Boiling Point: 89-91 °C []
  • Density: 1.14 g/cm³ []
  • Solubility: Slightly soluble in water (0.02 g/L at 25 °C) [], soluble in organic solvents like ethanol, acetone, and dichloromethane [].
  • Stability: Stable under normal storage conditions [].

Mechanism of Action (Not Applicable)

1,2,4-Trifluorobenzene is not a biological molecule and does not have a known mechanism of action in living systems.

  • Flammability: Flammable liquid with a flash point of 4 °C [].
  • Toxicity: Limited data available on the specific toxicity of 1,2,4-trifluorobenzene. However, it is recommended to handle it with care as it is an organic solvent and may irritate skin and eyes upon contact.
  • Reactivity: Can react with strong oxidizing agents [].

XLogP3

2.4

Boiling Point

90.0 °C

LogP

2.52 (LogP)

UNII

QWW4HNQ0L1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

367-23-7

Wikipedia

1,2,4-trifluorobenzene

Dates

Modify: 2023-08-15

Explore Compound Types